N'-[(E)-(2-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(2-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound with the molecular formula C24H21FN4OS and a molecular weight of 432.524 g/mol . This compound is part of a class of hydrazones, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide typically involves the condensation of 2-fluorobenzaldehyde with 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; often in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N’-[(E)-(2-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . These interactions can lead to various biological effects, including antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(2-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds . The specific arrangement of functional groups also contributes to its distinct chemical and physical properties .
Properties
Molecular Formula |
C24H21FN4OS |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H21FN4OS/c1-17-10-12-18(13-11-17)15-29-22-9-5-4-8-21(22)27-24(29)31-16-23(30)28-26-14-19-6-2-3-7-20(19)25/h2-14H,15-16H2,1H3,(H,28,30)/b26-14+ |
InChI Key |
PMOCQGDLFGMMMN-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC=C4F |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC=C4F |
Origin of Product |
United States |
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